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Compound of Interest

Compound Name: C086

Cat. No.: B12067576 Get Quote

Fuzhou, China - Researchers have synthesized and characterized a novel curcumin analog,

C086, demonstrating significantly enhanced bioavailability and potent anti-cancer activities.

This in-depth guide provides a comprehensive overview of the discovery, synthesis, and

biological evaluation of C086, tailored for researchers, scientists, and drug development

professionals. C086, identified as 4-(4-hydroxy-3-methoxyphenyl) curcumin, has shown

promise as a preclinical candidate, notably as a potent inhibitor of Heat Shock Protein 90

(Hsp90).[1]

Discovery and Rationale
Curcumin, a natural polyphenol derived from turmeric, has long been investigated for its

therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects.

However, its clinical application has been hampered by poor aqueous solubility and low

bioavailability.[1] In response to these limitations, a series of curcumin analogs were developed

through structure-based drug design to improve pharmacological properties. C086 emerged

from these efforts as a promising compound with enhanced stability and greater anti-cancer

activity in vitro and in vivo compared to its parent compound, curcumin.[1] It has demonstrated

significant efficacy against various cancer cell lines, including colon cancer, chronic myeloid

leukemia, and lung cancer.[1]

Synthesis of C086
C086, with a purity of 98.2%, was synthesized by the Institute of Clinical Pharmacology at

Fujian Medical University.[1] While the precise, step-by-step protocol for C086 is proprietary,
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the general synthesis of such curcumin analogs typically involves a condensation reaction. This

process likely entails the reaction of an appropriate benzaldehyde derivative with 2,4-

pentanedione.

A plausible synthetic route, based on established methods for creating symmetrical and

unsymmetrical curcuminoids, is the Pabon reaction. This involves the condensation of a boron-

acetylacetonate complex with an aromatic aldehyde. For C086, this would involve the reaction

of vanillin (4-hydroxy-3-methoxybenzaldehyde) and a second aromatic aldehyde with

acetylacetone in the presence of a boron complex and a primary amine catalyst.

Quantitative Data Summary
The following tables summarize the key quantitative data regarding the physicochemical

properties and pharmacokinetic profile of C086, particularly when formulated as a solid

dispersion (C086-SD) to enhance its solubility and bioavailability.

Table 1: Solubility and Dissolution of C086 and C086-SD

Formulation Solvent Solubility (mg/mL)
Fold Increase in
Solubility

Free C086 Water < 0.001 -

C086-SD (1:3

C086:PVP K30)
Water 8.57 ~8,570x

C086-SD (1:4

C086:PVP K30)
Water 64.01 ~64,010x

C086-SD (1:6

C086:PVP K30)
Water 143.65 ~143,650x

Data extracted from a study on the enhanced anti-hepatoma effect of C086 via solid dispersion

technology.[1]

Table 2: In Vivo Bioavailability of C086-SD in Rats
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Formulation
Dose
(mg/kg)

Cmax
(ng/mL)

Tmax (h)
AUC (0-t)
(ng/h/mL)

Relative
Bioavailabil
ity

C086-

Suspension
450 18.2 ± 5.6 2.0 102.3 ± 35.8 1

C086-SD 140 108.4 ± 28.7 1.5 805.6 ± 210.4
~28-fold

increase

Data represents mean ± SD (n=6). Cmax: Maximum plasma concentration; Tmax: Time to

reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

The bioavailability of C086-SD was found to be approximately 28-fold higher than that of the

C086-Suspension.[1]

Key Signaling Pathways and Mechanism of Action
C086 exerts its anti-cancer effects through the modulation of several critical signaling

pathways. It is a known Hsp90 inhibitor, which leads to the degradation of client proteins

essential for tumor cell survival and proliferation.[1] Furthermore, C086 has been shown to

significantly inhibit the NFκB and Raf/MEK/ERK signaling pathways.

NFκB Signaling Pathway Inhibition by C086
The Nuclear Factor-kappa B (NFκB) pathway is a crucial regulator of inflammation, immune

responses, cell proliferation, and apoptosis. In many cancers, this pathway is constitutively

active, promoting cell survival and proliferation. C086 inhibits the NFκB pathway by preventing

the phosphorylation of IκBα, an inhibitory protein that sequesters NFκB in the cytoplasm.[2]

This inhibition of IκBα phosphorylation prevents its subsequent degradation, thereby keeping

NFκB inactive and unable to translocate to the nucleus to activate the transcription of pro-

survival genes.[2]
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Inhibition of the NF-κB signaling pathway by C086.

Raf/MEK/ERK Signaling Pathway Inhibition
The Raf/MEK/ERK pathway, also known as the MAPK pathway, is another critical signaling

cascade that regulates cell growth, differentiation, and survival. Dysregulation of this pathway is

a common feature in many cancers. The anti-hepatoma effect of C086-SD has been linked to

its ability to inhibit this pathway, leading to decreased proliferation of hepatocellular carcinoma

cells.[1]
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Inhibition of the Raf/MEK/ERK pathway by C086.

Experimental Protocols
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Detailed methodologies for key experiments are provided below.

Anti-Proliferation Assay
The anti-proliferative effects of C086 were evaluated using the HepG2 hepatocellular

carcinoma cell line.

Cell Plating: HepG2 cells were seeded in 96-well plates at a density of 40,000 viable cells

per well.

Treatment: Cells were treated with a series of concentrations of C086 solution (dissolved in

0.1% v/v dimethyl sulfoxide, DMSO) and C086-SD. The final concentrations of C086 were

1.7, 3.4, 6.8, 13.6, 20.4, and 27.2 μmol/L.

Controls: Control groups were treated with either PVP K30 at a concentration equivalent to

that in the C086-SD formulation or with DMSO at a concentration equal to that in the C086
solution.

Incubation: Plates were incubated for a specified period (e.g., 24, 48, or 72 hours).

Viability Assessment: Cell viability was determined using a standard method such as the

MTT assay.

In Vivo Bioavailability Study in Rats
The oral bioavailability of C086 was assessed in a rat model.

Animal Model: Male Sprague-Dawley rats (180–230 g) were randomly assigned to two

groups (n=6 per group).

Formulations and Administration:

Group 1 (C086-SD): Received C086-SD dissolved in normal saline (0.9% w/v) at a dose of

140 mg/kg via oral gavage.

Group 2 (C086-Suspension): Received C086 coarse powder dispersed in 0.5% w/v

carboxymethylcellulose sodium at a dose of 450 mg/kg via oral gavage.
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Blood Sampling: Blood samples were collected from the tail vein at predetermined time

points post-administration.

Plasma Preparation and Analysis: Plasma was separated by centrifugation, and C086
concentrations were quantified using a validated LC-MS method.

Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax, Tmax, and AUC

were calculated from the plasma concentration-time data.

Sprague-Dawley Rats (n=6/group)

C086-SD (140 mg/kg) C086-Suspension (450 mg/kg)

Oral Gavage

Blood Collection (Tail Vein)

LC-MS Quantification

Pharmacokinetic Parameter Calculation

Click to download full resolution via product page

Experimental workflow for the in vivo bioavailability study.

Biodistribution Study in Mice
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The distribution of C086 in various organs was investigated in mice.

Animal Model: Twenty-one ICR mice were randomly divided into seven groups (n=3 per

group).

Drug Administration: Mice were administered C086-SD intragastrically at a dose of 140

mg/kg.

Tissue Collection: At predetermined time points (1.5, 3, 4, 5, 6, 7, and 8 hours), animals were

euthanized, and blood was removed from the organs. The heart, liver, lung, kidney, and

spleen were collected.

Sample Preparation: Organs were washed with phosphate-buffered saline, dried, and

weighed.

Drug Quantification: Tissue homogenates were prepared, and the concentration of C086 was

determined by a validated bioanalytical method (e.g., LC-MS).

Data Analysis: The concentration of C086 in each organ was calculated and expressed as

μg/g of tissue.

Conclusion
The curcumin analog C086 represents a significant advancement in the development of

curcumin-based therapeutics. Its enhanced solubility and bioavailability, particularly when

formulated as a solid dispersion, overcome major limitations of natural curcumin. The potent

inhibitory effects of C086 on key oncogenic signaling pathways, including Hsp90, NFκB, and

Raf/MEK/ERK, underscore its potential as a valuable candidate for further preclinical and

clinical investigation in cancer therapy. The detailed experimental protocols and quantitative

data presented in this guide provide a solid foundation for researchers to build upon in the

ongoing effort to translate the promise of curcuminoids into effective clinical treatments.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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